molecular formula C18H19N3O2 B2502945 4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide CAS No. 868977-63-3

4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide

Cat. No. B2502945
CAS RN: 868977-63-3
M. Wt: 309.369
InChI Key: KKWMDLOYFNAKKP-UHFFFAOYSA-N
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Description

The compound 4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide is a chemical entity that appears to be related to various heterocyclic compounds that have been synthesized for different applications, including medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the imidazo[1,2-a]pyridine moiety, are found in compounds with significant biological activities, such as cardiac electrophysiological activity .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate to produce 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one derivatives in excellent yield . Similarly, the synthesis of N-substituted imidazolylbenzamides has been described, indicating that the imidazolyl group can be a key structural feature for the activity of these compounds . The synthesis of related thiazolopyridine derivatives also involves the interaction of various reagents at room temperature, suggesting that the synthesis of this compound could potentially be carried out under mild conditions .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using UV–vis, FT-IR, and 1H NMR spectroscopic techniques . These techniques are crucial for confirming the structure of synthesized compounds, including the presence of specific functional groups and the overall molecular framework. The imidazo[1,2-a]pyridine moiety, which is part of the compound , is known to be a significant pharmacophore in drug design .

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of azo dyes and the synthesis of various derivatives with potential biological activities . The reactivity of the imidazo[1,2-a]pyridine moiety in the compound of interest may allow for further functionalization and the creation of a diverse array of derivatives with tailored properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by the presence of electron-withdrawing and electron-donating groups, which can affect their absorption ability . The solubility, stability, and reactivity of this compound would likely be determined by its functional groups and overall molecular structure. The pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would be essential for understanding the compound's potential as a drug candidate .

Scientific Research Applications

Synthesis and Biological Activity

Imidazo[1,2-a]pyridines have been synthesized and studied for their potential as antiulcer agents. These compounds, including those with various substitutions at the 3-position, were investigated for their antisecretory and cytoprotective properties against ulcers. Although the specific modifications did not exhibit significant antisecretory activity, some demonstrated notable cytoprotective effects in experimental models (Starrett et al., 1989).

Antimycobacterial Activity

A study on imidazo[1,2-a]pyridine-3-carboxamide derivatives revealed considerable activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. These findings highlight the potential of imidazo[1,2-a]pyridine derivatives in treating tuberculosis, with specific compounds demonstrating significant antimycobacterial efficacy (Lv et al., 2017).

DNA-Binding Polyamides

Research into pyrrole–imidazole polyamides, utilizing a novel base-sensitive amino-protecting group for efficient synthesis, underscores the utility of imidazo[1,2-a]pyridine derivatives in creating DNA-binding molecules. These studies provide a foundation for developing compounds that can selectively interact with DNA, offering potential applications in gene regulation and therapy (Choi et al., 2003).

Antiviral and Anticancer Activities

Further investigations have identified imidazo[1,2-a]pyridine derivatives with promising antiviral and anticancer activities. These compounds were synthesized with various substitutions, demonstrating the versatility and potential therapeutic value of this chemical scaffold in addressing diverse biological targets (Hamdouchi et al., 1999; Vellaiswamy & Ramaswamy, 2017).

properties

IUPAC Name

4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-2-23-16-8-6-14(7-9-16)18(22)19-11-10-15-13-21-12-4-3-5-17(21)20-15/h3-9,12-13H,2,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWMDLOYFNAKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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